molecular formula C16H12N4O2S B498863 [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid CAS No. 831247-98-4

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Cat. No. B498863
CAS RN: 831247-98-4
M. Wt: 324.4g/mol
InChI Key: APUAQZAHHQVHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid” is a chemical compound with the molecular formula C16H12N4O2S . It is a product used for proteomics research .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Antitubercular and Antimicrobial Activities : A study conducted by Maste et al. (2011) involved the synthesis of benzimidazole acetic acid derivatives, including those related to the 1,2,4 triazolone moiety, which were then evaluated for their antitubercular and antimicrobial activities. The derivatives exhibited promising antitubercular activity and good antimicrobial activities, suggesting their potential as therapeutic agents in combating tuberculosis and microbial infections M. Maste, P. Jeyarani, M. Kalekar, A. Bhat, 2011.

  • Potential Anti-HIV Agents : Another study by Liu et al. (1993) explored the synthesis of naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents. Although the tested compound was found to be inactive against HIV, this research highlights the exploration of triazolo benzimidazole derivatives in the search for new anti-HIV compounds Kang-chien Liu, B. Shih, C.‐H. Lee, 1993.

  • Aldose Reductase Inhibitors : A significant finding by Da Settimo et al. (2001) revealed that acetic acid derivatives of [1,2,4]triazino[4,3-a]benzimidazole were potent aldose reductase inhibitors. One particular compound showed high inhibitory activity and was effective in preventing cataract development in rats, marking a breakthrough in the treatment of diabetic complications F. Da Settimo, G. Primofiore, A. Da Settimo, C. La Motta, S. Taliani, F. Simorini, E. Novellino, G. Greco, A. Lavecchia, E. Boldrini, 2001.

  • Pesticidal Activities : Research by Joshi et al. (1990) on synthesizing fluorine-containing 9H-1,2,4-triazolo[4,3-a]benzimidazoles demonstrated enhanced antibacterial and antifungal activities compared to their nonfluorinated analogues. Some derivatives also showed 100% control of certain grass weeds under pre-emergent conditions, suggesting their utility in agricultural pest management K. Joshi, R. Jain, A. Dandia, K. Sharma, Satish Chandra Jain, 1990.

Future Directions

The future directions for research on this compound would depend on its current applications and potential for new applications. Given that it’s used for proteomics research , future directions could involve exploring its interactions with various proteins or using it to study protein function or structure.

properties

IUPAC Name

2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-14(22)10-23-16-18-17-15-19(11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUAQZAHHQVHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

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